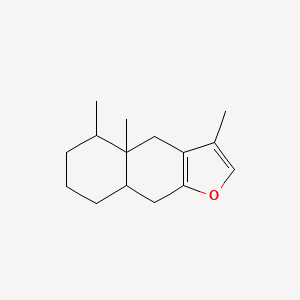
Furanoeremophilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furanoeremophilane belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Furanoeremophilane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, furanoeremophilane is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, furanoeremophilane can be found in giant butterbur and green vegetables. This makes furanoeremophilane a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Composition
- Synthesis Approaches : Furanoeremophilane, a naturally occurring sesquiterpenoid, has been synthesized through novel routes, such as the one involving Stille coupling of a 2-furylstannane with cyclohexylmethyl bromide, followed by intramolecular formylation (Shanmugham & White, 2004).
- Chemical Diversity and Taxonomy : Investigations into various Senecio species have revealed a diversity of furanoeremophilanes, which are useful in chemotaxonomy and understanding the chemical diversity in plant species. These studies also contribute to new classifications based on chemical data (Bohlmann, Zdero, Bergert, Suwita, Mahanta, & Jeffrey, 1979).
Biogenetic Relationships and Chemical Studies
- Biogenetic Relationships : Research exploring the photosensitized oxidation of furanoeremophilane-type sesquiterpenes has provided insights into their biogenetic relationships and structure-activity relationships (Li, Wang, Luo, Li, & Zhu, 2006).
- Genetic and Chemical Differentiation : The chemical composition of furanoeremophilanes in different species, such as in Ligularia hodgsonii, has been linked to genetic differentiation, suggesting an ecological advantage in their production (Torihata, Chao, Kuroda, Hanai, Hirota, & Gong, 2009).
Structural Analysis and Derivatives
- Structural Elucidation : Advances in spectroscopic methods have enabled the detailed structural elucidation of furanoeremophilane and its derivatives, aiding in the understanding of their chemical properties (Nagano, Kuroda, Moriyama, Tsuyuki, & Takahashi, 1982).
- New Derivatives Discovery : The ongoing discovery of new furanoeremophilane derivatives in various plant species contributes to a deeper understanding of natural product chemistry and potential applications (Shi, Zhao, Zhang, & Huang, 2008).
Eigenschaften
CAS-Nummer |
6750-13-6 |
|---|---|
Produktname |
Furanoeremophilane |
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran |
InChI |
InChI=1S/C15H22O/c1-10-9-16-14-7-12-6-4-5-11(2)15(12,3)8-13(10)14/h9,11-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
LCYZOSVRKHROOX-UHFFFAOYSA-N |
SMILES |
CC1CCCC2C1(CC3=C(C2)OC=C3C)C |
Kanonische SMILES |
CC1CCCC2C1(CC3=C(C2)OC=C3C)C |
Synonyme |
furanoeremophilane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



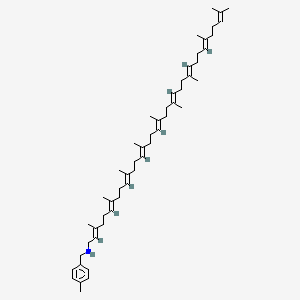
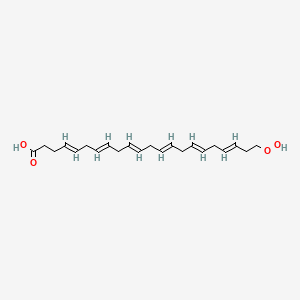
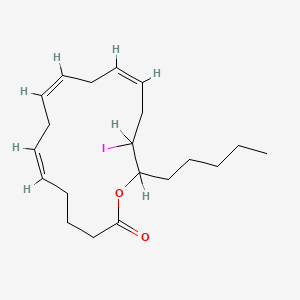
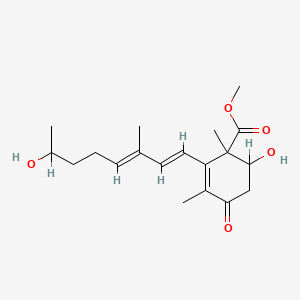
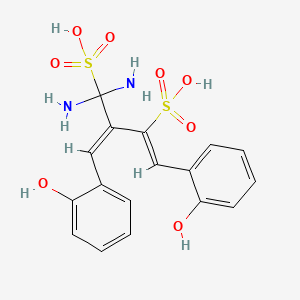
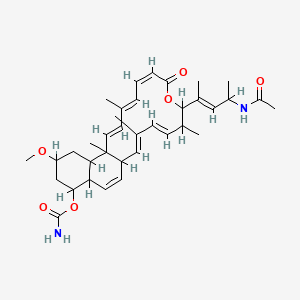
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)
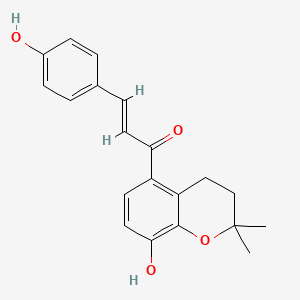
![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)
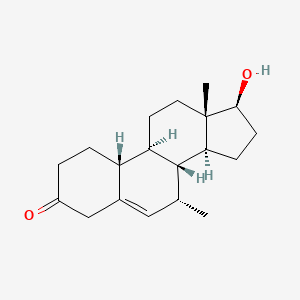
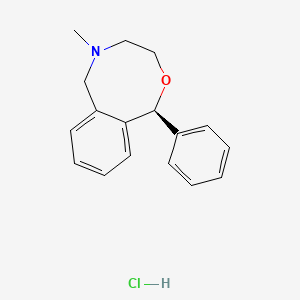
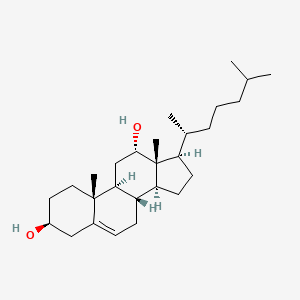
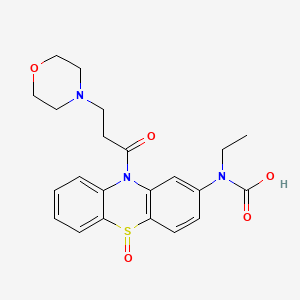
![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)